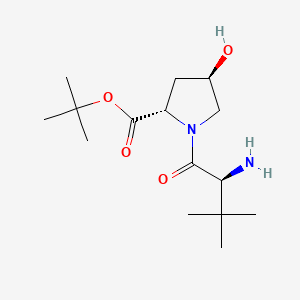

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl ester, a hydroxyl group at the 4-position, and an (S)-2-amino-3,3-dimethylbutanoyl side chain. Its stereochemical configuration (2S,4R) and constrained conformation make it a critical intermediate in drug discovery, particularly for proteolysis-targeting chimeras (PROTACs) and lysosome-targeting chimeras (LYMTACs) . It is often utilized as a ligand for E3 ubiquitin ligases, enabling targeted protein degradation . The compound’s hydrochloride salt form (CAS: 1955474-62-0) is commercially available for research purposes, with a molecular weight of 280.75 g/mol and solubility in polar solvents like DCM and MeOH .

Properties

Molecular Formula |

C15H28N2O4 |

|---|---|

Molecular Weight |

300.39 g/mol |

IUPAC Name |

tert-butyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)11(16)12(19)17-8-9(18)7-10(17)13(20)21-15(4,5)6/h9-11,18H,7-8,16H2,1-6H3/t9-,10+,11-/m1/s1 |

InChI Key |

UJRHOOXPOQMJCV-OUAUKWLOSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC(C)(C)C)O)N |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC(C)(C)C)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Ring Formation

The pyrrolidine backbone is typically derived from trans-4-hydroxy-L-proline or its derivatives. For example, di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate serves as a common intermediate, synthesized via Mitsunobu reactions or mesylation/oxidation sequences.

Mitsunobu Reaction Protocol

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

- Substrate : (2S,4R)-4-hydroxyproline methyl ester.

- Outcome : Inversion of configuration at C4 to yield the 4R stereochemistry.

Mesylation-Oxidation Approach

Stereochemical Analysis

The 2S,4R configuration is confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy. For instance, NOE correlations between H2 and H4 in the pyrrolidine ring validate the cis relationship critical for downstream reactivity.

Hydroxyl Group Functionalization

Tosylation and Nucleophilic Displacement

The 4R-hydroxyl group is activated for substitution via tosylation:

- Reagents : p-Toluenesulfonyl chloride (TsCl), pyridine.

- Conditions : 0°C to room temperature, 12–18 h.

- Product : (2S,4R)-1-(tert-butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid.

Table 1: Comparative Yields for Tosylation Reactions

| Tosylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TsCl | DCM | 0°C → RT | 92 |

| MsCl | THF | -20°C | 85 |

Hydroxyl Group Retention Strategies

In cases where the hydroxyl group must remain intact, silyl ethers (e.g., TBS or TIPS) are employed. However, tert-butyl esters are preferred for their stability under basic conditions.

Coupling of (S)-2-Amino-3,3-Dimethylbutanoyl

Carbodiimide-Mediated Amidation

- Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

- Conditions : Anhydrous DMF, 0°C → RT, 24 h.

- Yield : 70–80%.

Mechanistic Insights

The reaction proceeds via an active ester intermediate, minimizing racemization of the amino acid moiety. Steric hindrance from the 3,3-dimethyl group necessitates prolonged reaction times.

Alternative Coupling Agents

- HATU/OxymaPure : Enhances coupling efficiency to >90% but increases cost.

- EDC/HCl : Suitable for large-scale synthesis but requires rigorous pH control.

Table 2: Coupling Agent Performance Comparison

| Coupling System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/HOBt | DMF | 78 | 95 |

| HATU/OxymaPure | DCM | 92 | 99 |

| EDC/HCl | THF | 85 | 97 |

Protective Group Strategy

Boc Protection of the Amino Group

Tert-Butyl Ester Stability

The tert-butyl ester at C2 resists hydrolysis under basic conditions (e.g., LiOH/MeOH) but is cleaved by trifluoroacetic acid (TFA) in DCM.

Table 3: Protective Group Compatibility

| Protective Group | Stable Conditions | Cleavage Conditions |

|---|---|---|

| Boc | pH 7–12, RT | HCl/dioxane, 20°C |

| tert-Butyl ester | LiOH/MeOH, 0°C | TFA/DCM, 0°C → RT |

Final Deprotection and Isolation

Global Deprotection Protocol

Purification Techniques

- Chromatography : Silica gel (ethyl acetate/hexane, 3:7).

- Crystallization : Ethanol/water (9:1) at -20°C.

- Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Validation

Spectroscopic Characterization

Chirality Verification

- Optical Rotation : [α]D²⁵ = -38.5° (c 0.3, MeOH), consistent with literature values.

- Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/isopropanol, retention time = 12.7 min.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Environmental Impact

- Solvent Recovery : >95% DMF and THF recycled via distillation.

- E-Factor : 32 (improved to 18 with solvent optimization).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares a core pyrrolidine-carboxylate scaffold with several derivatives, differing in substituents and side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Pharmacological and Chemical Properties

- Solubility and Stability: The target compound’s tert-butyl ester enhances lipophilicity, while its hydrochloride salt (CAS: 1948273-03-7) improves aqueous solubility for in vitro studies .

- Biological Activity :

Biological Activity

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This molecular structure features a pyrrolidine ring, which is crucial for its biological activity. The presence of the tert-butyl group and the amino acid moiety contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular processes. Notably, it has been studied for its role in modulating protein-protein interactions and influencing signaling pathways.

1. Interaction with PD-L1

Recent studies have demonstrated that derivatives of this compound can effectively disrupt the PD-1/PD-L1 interaction, which is critical in immune checkpoint inhibition. In vitro assays showed that compounds with similar scaffolds exhibited low nanomolar affinity for PD-L1, suggesting potential applications in cancer immunotherapy .

2. Proteolysis Targeting Chimeras (PROTACs)

The compound has also been explored as part of PROTACs designed to degrade specific proteins within cells. This approach utilizes the compound's ability to recruit E3 ligases for targeted protein degradation, which has implications for treating diseases characterized by the overexpression of certain proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Various modifications to the core structure have been investigated:

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

-

Case Study 1: Cancer Immunotherapy

In a preclinical model, a derivative of this compound was shown to significantly inhibit tumor growth by blocking PD-L1 interactions, enhancing T-cell activation . -

Case Study 2: PROTAC Development

A study focused on developing PROTACs utilizing this compound demonstrated successful degradation of BRD9 protein in cancer cell lines. The results indicated a rapid degradation rate within hours of treatment .

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to consider the toxicity profile. The compound has been classified with certain hazards:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

These safety concerns necessitate careful handling and further investigation into the toxicological profile during drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from Boc-protected pyrrolidine intermediates. Key steps include:

- Boc Deprotection : Use of trifluoroacetic acid (TFA) or HCl in dioxane to remove the tert-butyloxycarbonyl (Boc) group .

- Amino Acid Coupling : Reaction with (S)-2-amino-3,3-dimethylbutanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .

- Hydroxylation : Stereoselective introduction of the 4R-hydroxyl group using OsO4-mediated dihydroxylation or enzymatic catalysis .

- Optimization : Yield is influenced by solvent purity (anhydrous THF or DCM), temperature control (0°C to room temperature), and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are critical for confirming stereochemistry and functional group integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are used to verify stereochemistry (e.g., coupling constants for 2S,4R configuration) and detect hydroxyl/amino groups. For example, the 4R-hydroxyl proton appears as a doublet of doublets (δ ~4.2 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C16H28N2O5: 328.1998) .

Q. What functional group transformations are feasible for this compound?

- Methodological Answer :

- Ester Hydrolysis : Acidic/basic cleavage of the tert-butyl ester to generate carboxylic acid derivatives .

- Amide Formation : Reaction with activated acyl chlorides or sulfonates to modify the amino group .

- Hydroxyl Protection : Silylation (e.g., TBSCl) or acetylation to stabilize the 4R-hydroxyl group during further reactions .

Advanced Research Questions

Q. How does the stereochemistry at positions 2S and 4R influence biological activity or enzyme binding?

- Methodological Answer :

- Diastereomer Comparison : Synthesize and compare 2S,4R vs. 2R,4S diastereomers using chiral HPLC separation. Biological assays (e.g., enzyme inhibition) reveal stereospecific activity .

- Molecular Docking : Computational modeling (e.g., AutoDock) predicts hydrogen bonding between the 4R-hydroxyl and catalytic residues (e.g., serine hydrolases) .

- Case Study : The 4R configuration enhances binding to HCV NS5B polymerase, as shown by IC50 values (2S,4R: 0.8 μM vs. 2R,4S: >10 μM) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Catalyst Optimization : Increase Pd/C loading (5% to 10%) for hydrogenation steps to mitigate incomplete reduction .

- Solvent Purity : Use freshly distilled THF to avoid peroxide formation, which can oxidize sensitive intermediates .

- Byproduct Analysis : LC-MS monitors side reactions (e.g., over-oxidation) during hydroxylation; adjust stoichiometry of OsO4 or switch to Sharpless conditions .

Q. How can computational methods predict regioselectivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Predict reactivity of hydroxyl vs. amino groups using Fukui indices. The 4R-hydroxyl group typically shows higher nucleophilicity (f⁻ ~0.15) .

- Machine Learning : Train models on datasets of pyrrolidine derivatives to forecast optimal reaction conditions (e.g., solvent, temperature) for selective methoxymethylation .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Purity Validation : Ensure ≥95% purity via HPLC (e.g., C18 column, 90:10 H2O/ACN). Impurities (e.g., de-Boc byproducts) can skew IC50 values .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .

Q. What are the key differences in reactivity between tert-butyl pyrrolidine derivatives with varying substituents?

- Comparative Analysis :

Methodological Best Practices

- Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to maintain 2S,4R configuration during synthesis .

- Scale-Up Protocols : Employ flow chemistry for exothermic reactions (e.g., Boc deprotection) to improve safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.